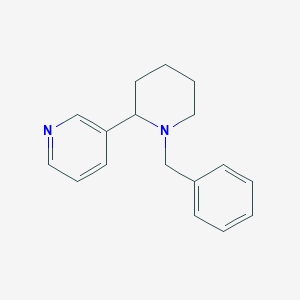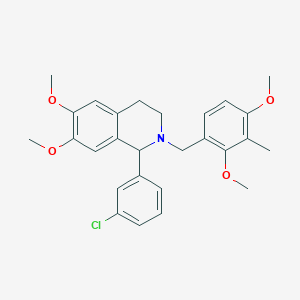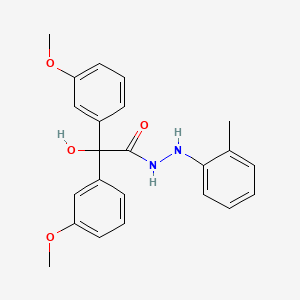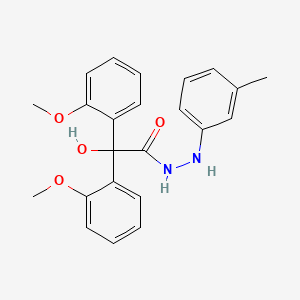![molecular formula C21H27Cl2N3OS B3874500 4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride](/img/structure/B3874500.png)
4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride
Übersicht
Beschreibung
4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a benzimidazole core, a phenylethyl group, and a morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Attachment of Phenylethyl Group: The phenylethyl group is introduced through a substitution reaction, where the benzimidazole core reacts with a phenylethyl halide under basic conditions.
Formation of Sulfanylethyl Linker: The sulfanylethyl linker is formed by reacting the benzimidazole derivative with an appropriate thiol compound.
Attachment of Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzimidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring or the phenylethyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, bases (e.g., sodium hydroxide), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections, cancer, and inflammatory conditions.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as DNA synthesis, cell division, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: An anthelmintic drug with a benzimidazole core.
Albendazole: Another anthelmintic drug with a benzimidazole core.
Mebendazole: A broad-spectrum anthelmintic drug.
Uniqueness
4-[2-[1-(2-Phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylethyl]morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.2ClH/c1-2-6-18(7-3-1)10-11-24-20-9-5-4-8-19(20)22-21(24)26-17-14-23-12-15-25-16-13-23;;/h1-9H,10-17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVLGCLCLQDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3874419.png)


![1-(3-chlorophenyl)-6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874434.png)

![2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874444.png)
![2,6-dimethyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B3874454.png)
![3-[1-(2,4-difluorobenzyl)-2-piperidinyl]pyridine](/img/structure/B3874470.png)
![2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3874471.png)
![N,N-dimethyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-1-amine;2-hydroxybutanedioic acid](/img/structure/B3874487.png)
![2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3874495.png)



